2,5-Dimethoxy-4-methylbenzaldehyde
Overview
Description
2,5-Dimethoxy-4-methylbenzaldehyde is an organic compound and a benzaldehyde derivative . It has a molecular weight of 180.2 .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-4-methylbenzaldehyde is C10H12O3 . The InChI Key is LRSRTWLEJBIAIT-UHFFFAOYSA-N .Chemical Reactions Analysis
2,5-Dimethoxy-4-methylbenzaldehyde is used in the preparation of phenylamine derivative as potential psychotomimetics .Physical And Chemical Properties Analysis
2,5-Dimethoxy-4-methylbenzaldehyde is soluble in dichloromethane, dimethyl sulfoxide, and methanol. It is slightly soluble in water . It has a melting point of 82°C to 86°C .Scientific Research Applications
Preparation of Phenylamine Derivatives
“2,5-Dimethoxy-4-methylbenzaldehyde” is used in the preparation of phenylamine derivatives, which are potential psychotomimetics . Psychotomimetics are substances that can induce changes in perception, mood, consciousness, cognition, or behavior that are similar to the symptoms of psychosis, such as hallucinations or delusions.
Analytical Chemistry
Fluorescence Derivatization Reagent
A study demonstrated its use in creating a highly sensitive fluorescence derivatization reagent for aromatic aldehydes. This is beneficial for detecting these compounds at femtomolar levels in liquid chromatography.
Chemical Synthesis Studies
“2,5-Dimethoxy-4-methylbenzaldehyde” may be used in chemical synthesis studies . It can serve as a starting material or intermediate in the synthesis of a variety of other compounds.
Solvent Solubility Studies
This compound is soluble in dichloromethane, dimethyl sulfoxide, and methanol, and slightly soluble in water . This property is important in various research applications where the solubility of the compound can affect its reactivity and the outcome of chemical reactions.
Safety and Handling Studies
Understanding the safety and handling requirements of “2,5-Dimethoxy-4-methylbenzaldehyde” is crucial in laboratory settings . It’s important to know that it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .
Mechanism of Action
Pharmacokinetics
, which may influence its bioavailability.
Result of Action
DMMA has been shown to have anticancer activity . It has been shown to be an effective inhibitor of cancer cell growth in vitro and in vivo . DMMA has also been shown to inhibit the formation of fatty acids and improve the uptake of glucose by cancer cells .
Action Environment
The action of DMMA can be influenced by environmental factors. For instance, the formation of dust during handling may result in the formation of combustible dusts . Therefore, adequate ventilation is necessary during handling to prevent dust formation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethoxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRTWLEJBIAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345130 | |
Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-methylbenzaldehyde | |
CAS RN |
4925-88-6 | |
Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004925886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238B3L4AUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the Wittig reaction particularly suitable for synthesizing 2,5-dimethoxy-4-methylstyrene from 2,5-Dimethoxy-4-methylbenzaldehyde?
A1: The Wittig reaction is highlighted as a particularly suitable method for synthesizing various vinyl monomers, including 2,5-dimethoxy-4-methylstyrene from 2,5-Dimethoxy-4-methylbenzaldehyde, for two main reasons []:
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